Thr-Pro

Vue d'ensemble

Description

Thr-Pro is a novel peptide derived from the amino acid threonine. It has been developed as a potential therapeutic agent for a range of diseases, particularly those related to inflammation. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Applications De Recherche Scientifique

Terahertz Radiation and Biological Effects

Terahertz (THz) imaging and sensing technologies, operating in the Terahertz frequency range, are being increasingly used in medical, military, and security applications. These technologies have stimulated research into the biological effects of THz radiation. Studies in this area contribute to understanding the mechanisms governing THz interactions with biological systems, crucial for health hazard evaluation and safety standards development (Wilmink & Grundt, 2011).

Enzyme Catalytic Activity

The Pro-Thr box, a linker in endoglucanase A (CenA) from Cellulomonas fimi, has been shown to affect the enzyme's conformation and catalytic activity. Deletion of this linker alters the enzyme's efficiency, demonstrating the importance of the Pro-Thr sequence in enzymatic function (Shen et al., 1991).

Public Research and Technology Organisations

In the study of public research and technology organizations (PROs), the Triple Helix viewpoints of business, government, and academia are utilized to analyze the activities and processes of PROs. This approach is vital in understanding the strategic management of these organizations (Borsi, 2021).

Metal-Oxide Binding Peptides

Research using phage-display technology has identified peptides that bind to metal-oxides, containing the Ser/Thr-Pro motif. This finding is significant for understanding natural metal-oxide binding archetypes, with potential applications in biofuel cell design and nanostructure synthesis (Lower et al., 2008).

Protein-Protein Interaction Inhibition

The WW binding domain of Pin1 interacts with phosphorylated Ser/Thr-Pro motifs, playing a key role in cellular regulatory processes. Research in this area involves synthesizing ligands to inhibit these protein-protein interactions, contributing to understanding cellular regulation mechanisms (Smet et al., 2005).

Orthopedics and Prosthesis Selection

In orthopedics, research involving bone mineral density and fracture risk assessment helps optimize prosthesis selection in total hip replacement (THR). This is crucial for determining the optimal type of prosthetic stem and improving patient-specific surgical outcomes (Pétursson et al., 2015).

Genetic Polymorphism and Disease Risk

The Thr715Pro polymorphism in the P-Selectin gene, associated with myocardial infarction risk, has been investigated for its potential association with ischemic stroke. Understanding this polymorphism's role in disease risk is vital for genetic and epidemiological studies (Ferrari et al., 2007).

Proline Mutation Stability Analysis

Research analyzing the stability of Pro-Thr and Thr-Pro mutants in peptide models provides insights into the effects of point mutations on protein stability. This is crucial for understanding protein function and mutation impacts in biological systems (Sahai et al., 2007).

Recombinant Protein Technology

The use of Neisseria type 2 IgA protease for processing polypeptides at target sites highlights the importance of the Ser/Thr-Pro motif in recombinant protein technology. This research aids in understanding how specific sequences can be used for efficient enzymatic processing of proteins (Pohlner et al., 1992).

Hip Prosthesis Documentation and Review

Systematic reviews of prostheses used for primary total hip replacement (THR) contribute to understanding their clinical effectiveness and outcome. This research is pivotal in orthopedic surgery and prosthesis design (Aamodt et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

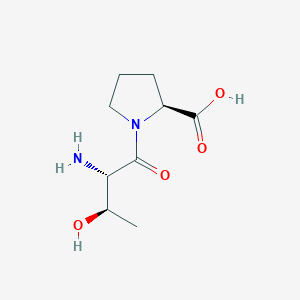

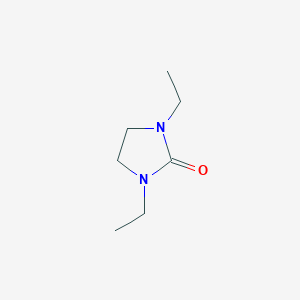

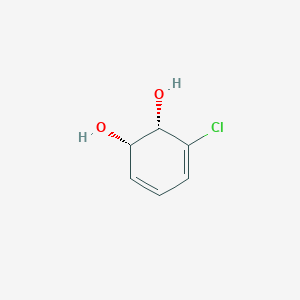

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLYAJSZHIJCTO-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431470 | |

| Record name | L-Thr-L-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

46398-79-2 | |

| Record name | L-Thr-L-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)

![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)